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Compound of Interest

Compound Name: 6-Bromochroman-2-one

Cat. No.: B1597291

Introduction: The Strategic Value of 6-
Bromochroman-2-one

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the selection of a starting scaffold is a critical decision that dictates the efficiency and
novelty of a synthetic campaign.[1] 6-Bromochroman-2-one, a halogenated derivative of the
dihydrocoumarin family, has emerged as a highly strategic and versatile intermediate. Its value
lies in the orthogonal reactivity of its constituent parts: a modifiable aromatic ring, a reactive
lactone system, and adjacent benzylic protons.

The bromine atom at the 6-position serves as a linchpin for a multitude of carbon-carbon and
carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.
[2][3][4] This allows for the systematic and predictable introduction of diverse substituents to
build molecular complexity and tune electronic properties. Simultaneously, the chroman-2-one
core is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural
products and synthetic compounds exhibiting activities ranging from antitumor to antibacterial.

[SIE61[71(8]

This guide provides an in-depth exploration of 6-Bromochroman-2-one as a synthetic
intermediate. It moves beyond simple procedural descriptions to explain the underlying
chemical logic, offering field-proven protocols and insights to empower researchers in their
synthetic endeavors.
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Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental
to its effective use in synthesis and for the accurate characterization of its derivatives.

Property Value

Molecular Formula CoH7BroO:

Molecular Weight 227.06 g/mol

Appearance Off-white to pale yellow solid
Melting Point 160-163 °C[9]

CAS Number 19063-55-9[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 6-
Bromochroman-2-one and its reaction products.[10][11][12] While experimental spectra
should always be acquired, the following data represent typical expected values based on the
compound's structure.

e 1H NMR (Proton NMR): The proton NMR spectrum provides information on the number and
environment of hydrogen atoms.

o Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~7.0-
7.5 ppm). The protons on the bromine-bearing ring will exhibit splitting patterns (doublets
and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

o Methylene Protons (-CHz-): Two signals corresponding to the two diastereotopic
methylene groups of the chromanone ring are expected as triplets around ~3.0 ppm and
~4.5 ppm.

e 13C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.
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o Carbonyl Carbon (C=0): A characteristic signal for the lactone carbony! will appear
downfield, typically around 165-170 ppm.

o Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (~110-155 ppm),
including the carbon atom directly bonded to the bromine (C-Br), which will appear at the
lower end of this range.

o Methylene Carbons (-CHz-): Two signals for the aliphatic carbons will be observed in the
upfield region (~25-70 ppm).

* IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional
groups.[13]

o C=0 Stretch (Lactone): A strong, sharp absorption band is expected around 1760-1780
cm~1, characteristic of a six-membered ring lactone.

o C-O Stretch: A signal corresponding to the ester C-O bond will be present around 1200-
1250 cm~1,

o C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-
650 cm~1L.

o MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal
fragmentation patterns.

o Molecular lon (M*): The mass spectrum will show a characteristic pair of peaks for the
molecular ion, [M]* and [M+2]*, with nearly equal intensity (approx. 1:1 ratio). This isotopic
pattern is the hallmark of a molecule containing one bromine atom.

Application 1: Palladium-Catalyzed Cross-Coupling
Reactions

The bromine atom on the aromatic ring of 6-Bromochroman-2-one makes it an ideal substrate
for palladium-catalyzed cross-coupling reactions. These reactions are among the most
powerful tools for constructing C-C and C-N bonds in modern organic synthesis.[3][4][14][15]
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst,
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followed by transmetalation with an organometallic reagent and reductive elimination to yield
the product and regenerate the catalyst.[4]

Oxidative
6-Bromochroman-2-one Addition

(Aryl Halide)
Regenerates

Pd(0) Catalyst
—————————— :q'__-_-___-_---— -

7
> Catalytic Cycle /\1 Enters Cycle
~

Organoboron Reagent
(e.g., Arylboronic Acid)

~ -
S—a —_——

Reductive
Activates Elimination Coupled Product

(6-Arylchroman-2-one)

Base BoronicAcd

(e.g., K2COs)

Click to download full resolution via product page

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromochroman-
2-one with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura reaction to synthesize 6-Phenylchroman-2-
one. The choice of a palladium catalyst with phosphine ligands (like Pd(PPhs)a) is crucial for
stabilizing the active catalytic species and promoting the reaction sequence. The base is
required to form the active boronate species for transmetalation.

Materials:

e 6-Bromochroman-2-one (1.0 eq)

e Phenylboronic acid (1.2 eq)

o Palladium(0) tetrakis(triphenylphosphine) [Pd(PPhs)4] (0.03 eq)
o Potassium carbonate (K2COs), anhydrous (3.0 eq)

e 1,4-Dioxane
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» Deionized water

¢ Nitrogen or Argon gas supply

o Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:

e Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-
Bromochroman-2-one (e.g., 227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),
and anhydrous potassium carbonate (414 mg, 3.0 mmol).

 Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three
times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

o Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPhs)4 (35 mg, 0.03 mmol).

» Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The
solvent mixture is degassed prior to use by bubbling with inert gas for 20-30 minutes.

e Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously under the
inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The
reaction is typically complete within 4-12 hours.

o Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

o Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
agueous layer with ethyl acetate (2 x 15 mL).

e Washing: Combine the organic layers and wash with brine (20 mL).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield the pure 6-phenylchroman-2-one.
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Application 2: Nucleophilic Substitution for
Heterocycle Synthesis

The chromanone scaffold is a valuable starting point for synthesizing more complex, fused
heterocyclic systems, which are of great interest in drug discovery.[5][16][17] While direct
nucleophilic aromatic substitution on the electron-rich benzene ring is challenging, the bromine
atom can be replaced under certain conditions, or it can be used to direct further
functionalization that leads to cyclization. A more common strategy involves modifying other
parts of the molecule first and then using the bromo-substituent in a final key step.

For instance, derivatives of 6-bromochroman-2-one can be elaborated to build novel thiazole
or pyrazole rings, which are known pharmacophores.[6][8] The following protocol outlines a
conceptual pathway for synthesizing a thiazole derivative, a reaction class documented for
similar bromo-coumarin systems.[6]

6-Bromochroman-2-one

Step 1: a-Bromination

(e.g., with NBS)

3-Bromo-6-bromochroman-2-one

Step 2: Reaction with Thioamide

Substituted Thiazolyl-chroman-2-one

Click to download full resolution via product page
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Caption: Conceptual workflow for thiazole synthesis.

Protocol: Synthesis of a 2-Amino-thiazolyl Chroman-2-
one Derivative (Hantzsch-type Synthesis)

This protocol is based on the classical Hantzsch thiazole synthesis, adapted for the

chromanone system. It first requires the introduction of a reactive handle at the C3 position (a-

to the carbonyl), which then undergoes condensation and cyclization with a thioamide.

Part A: Synthesis of 3-Bromo-6-bromochroman-2-one

Setup: Dissolve 6-Bromochroman-2-one (1.0 eq) in a suitable solvent like carbon
tetrachloride (CCla) or chloroform (CHCI3) in a round-bottom flask.

Initiation: Add a radical initiator such as AIBN (azobisisobutyronitrile) (0.05 eq).
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture.

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate radical
bromination at the benzylic C3 position. Monitor by TLC.

Work-up: Once the starting material is consumed, cool the reaction, filter off the succinimide
byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any
excess bromine.

Purification: Dry the organic layer, concentrate, and purify the resulting a-bromo lactone,
which is often used immediately in the next step due to potential instability.

Part B: Thiazole Ring Formation

Setup: Dissolve the crude 3-Bromo-6-bromochroman-2-one (1.0 eq) from Part A in a polar
solvent like ethanol or DMF.

Nucleophilic Attack: Add thiourea (1.1 eq) to the solution.

Condensation & Cyclization: Heat the mixture to reflux. The sulfur of the thiourea acts as a
nucleophile, displacing the bromide at C3.[18][19][20][21][22] Subsequent intramolecular
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condensation of the amine onto the carbonyl group, followed by dehydration, forms the
thiazole ring.

o Work-up: After cooling, the product may precipitate. If not, concentrate the solvent and add
water to induce precipitation.

« Purification: Collect the solid product by filtration, wash with cold ethanol and diethyl ether,
and recrystallize if necessary to obtain the pure 2-amino-thiazole derivative.

Applications in Drug Discovery

The 6-Bromochroman-2-one scaffold is a gateway to a diverse range of biologically active
molecules. The coumarin and chromanone cores are prevalent in compounds with significant
pharmacological properties.

o Antitumor Agents: Many novel heterocyclic compounds synthesized from bromo-coumarin
precursors have demonstrated potent in vitro antitumor activity against various cancer cell
lines, such as liver carcinoma.[5][7][16][17] The ability to easily diversify the 6-position allows
for the exploration of structure-activity relationships (SAR) to optimize potency and
selectivity. For example, the related compound 6-bromo-8-ethoxy-3-nitro-2H-chromene has
been identified as a potent antitumor agent.[23]

» Antibacterial Agents: The chromanone moiety has been incorporated into molecules showing
promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
The synthesis of thiazolyl-coumarin hybrids, for instance, has yielded compounds with strong
inhibitory effects.[6]

» Enzyme Inhibitors: The rigid, bicyclic structure of the chromanone core makes it an excellent
scaffold for designing enzyme inhibitors. For example, related chromene derivatives have
been identified as inhibitors of phosphoinositide 3-kinase (P13K), a key target in cancer
therapy.[23]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 6-
Bromochroman-2-one and its derivatives.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with
skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents and bases.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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